molecular formula C24H34N2O3S B1147967 Di-4-ASP-PS [Di4-ASP-PS] CAS No. 78618-01-6

Di-4-ASP-PS [Di4-ASP-PS]

Cat. No.: B1147967
CAS No.: 78618-01-6
M. Wt: 430.6
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Description

Di-4-ASP-PS, also known as 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide, is a styryl dye commonly used in biological and chemical research. This compound is known for its fluorescent properties, making it valuable in various imaging and labeling applications.

Properties

CAS No.

78618-01-6

Molecular Formula

C24H34N2O3S

Molecular Weight

430.6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-4-ASP-PS typically involves the reaction of 4-(dimethylamino)benzaldehyde with N-methylpyridinium iodide. The reaction proceeds through a condensation process, forming the styryl dye. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of Di-4-ASP-PS follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Di-4-ASP-PS undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while substitution can introduce various functional groups onto the aromatic ring .

Mechanism of Action

Di-4-ASP-PS exerts its effects through its interaction with cellular membranes. The compound integrates into the lipid bilayer, where it exhibits fluorescence. The fluorescence intensity and wavelength can change based on the local environment, allowing researchers to monitor various cellular processes. The primary molecular targets are the lipid components of cell membranes, and the pathways involved include membrane potential changes and lipid-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-4-ASP-PS is unique due to its specific fluorescent properties, which make it highly suitable for live-cell imaging and membrane potential studies. Its ability to integrate into cellular membranes and provide real-time fluorescence changes sets it apart from other dyes .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Di-4-ASP-PS with high purity, and how can researchers optimize yield while minimizing side reactions?

  • Methodology :

  • Use controlled reaction conditions (temperature, solvent polarity, and pH) to stabilize intermediates. For example, anhydrous solvents like dimethylformamide (DMF) reduce hydrolysis risks .
  • Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify byproducts early .
  • Optimize stoichiometric ratios of precursors (e.g., 4-aminosalicylic acid derivatives) using fractional factorial design to isolate critical variables affecting yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Di-4-ASP-PS, and how should data inconsistencies between methods be resolved?

  • Methodology :

  • Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) with mass spectrometry (MS) to confirm molecular structure. Discrepancies in peak assignments require cross-validation via 2D NMR (e.g., COSY, HSQC) .
  • For purity analysis, use HPLC with diode-array detection (DAD) and compare retention times against certified standards. Discrepancies in purity estimates should trigger re-testing under standardized elution conditions .

Q. How can researchers select appropriate in vitro assays to evaluate the biological activity of Di-4-ASP-PS, and what controls are essential to validate results?

  • Methodology :

  • Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition assays for kinase-targeting activity). Include positive controls (known inhibitors) and negative controls (vehicle-only treatments) to rule out assay interference .
  • Validate dose-response curves using at least three independent replicates, and calculate IC50_{50} values with nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting Di-4-ASP-PS interactions with target proteins, and how can model outputs be experimentally validated?

  • Methodology :

  • Use molecular docking (e.g., AutoDock Vina) to simulate ligand-protein binding. Validate top-scoring poses with mutagenesis studies or surface plasmon resonance (SPR) to measure binding kinetics .
  • Cross-reference docking results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of predicted interactions over time .

Q. How should researchers resolve contradictions between in vivo efficacy data and in vitro mechanistic studies for Di-4-ASP-PS?

  • Methodology :

  • Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to identify bioavailability limitations. Use LC-MS/MS to quantify intact compound in target tissues .
  • Perform transcriptomic or metabolomic analyses (e.g., RNA-seq, untargeted metabolomics) to uncover off-target effects or compensatory pathways in vivo .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data, and how can researchers account for inter-laboratory variability?

  • Methodology :

  • Apply mixed-effects models to separate biological variability from technical noise. Use Bland-Altman plots to assess inter-lab agreement in toxicity thresholds .
  • Standardize protocols via collaborative trials (e.g., ISO 5725 guidelines) and include reference compounds in all assays to calibrate equipment .

Q. How can longitudinal stability studies for Di-4-ASP-PS formulations be designed to comply with ICH guidelines, and what accelerated aging conditions are scientifically justified?

  • Methodology :

  • Follow ICH Q1A(R2) for stress testing: expose samples to high humidity (75% RH), elevated temperatures (40°C), and UV light. Monitor degradation products using stability-indicating assays (e.g., UPLC-MS) .
  • Use the Arrhenius equation to extrapolate shelf life from accelerated data, ensuring activation energy calculations account for polymorphic transitions .

Cross-Disciplinary Research Considerations

Q. What ethical and methodological challenges arise when translating Di-4-ASP-PS findings from preclinical models to human trials?

  • Methodology :

  • Address species-specific metabolic differences by comparing hepatic microsome data (e.g., human vs. murine CYP450 isoform activity) .
  • Design Phase I trials with adaptive dosing, informed by allometric scaling and physiologically based pharmacokinetic (PBPK) modeling .

Q. How can researchers leverage multi-omics datasets to identify biomarkers predictive of Di-4-ASP-PS response in heterogeneous patient populations?

  • Methodology :

  • Integrate genomics (GWAS), proteomics (LC-MS), and electronic health records (EHRs) using machine learning pipelines (e.g., Random Forest for feature selection). Validate candidates in independent cohorts .
  • Apply false discovery rate (FDR) correction to multi-omics analyses to minimize type I errors .

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